2-(2,4-dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group and a pyrimidinyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide typically involves the reaction of 2,4-dichlorophenol with pyrimidine-2-amine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency in production.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine or alcohol derivatives.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated, aminated, and substituted derivatives of the original compound. These derivatives often exhibit different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
Pyrimidine derivatives: Compounds with a pyrimidine ring that exhibit various biological activities.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-(pyrimidin-2-yl)propanamide is unique due to its combined dichlorophenoxy and pyrimidinyl groups, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-pyrimidin-2-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-8(12(19)18-13-16-5-2-6-17-13)20-11-4-3-9(14)7-10(11)15/h2-8H,1H3,(H,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUKJXCZVAKLDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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